4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine
Overview
Description
4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine is a useful research compound. Its molecular formula is C19H24FN5O2S and its molecular weight is 405.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.16347436 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Activated Nitriles in Heterocyclic Chemistry : Novel pyrimidine derivatives, including compounds similar to the specified chemical structure, have been synthesized for their antimicrobial activities. These compounds, prepared from starting materials like 4-(piperidin-1-sulfonyl)phenyl hydrazone, demonstrate the versatility of sulfonyl and piperazinyl groups in heterocyclic chemistry (Ammar et al., 2004).
Supramolecular Complexes : The application of crystal engineering principles to prepare organic co-crystals and salts involving pyridines and sulfadiazine shows the structural adaptability of sulfonyl-containing compounds. These studies offer insights into hydrogen-bond motifs and the potential for creating reconfigurable materials (Elacqua et al., 2013).
Biological and Medicinal Chemistry Applications
Piperazinyl-glutamate-pyrimidines : Compounds featuring piperazinyl and pyrimidines structures have been explored for their potency as P2Y12 antagonists, highlighting their relevance in the development of therapeutics for inhibiting platelet aggregation. These studies underscore the therapeutic potential of sulfonyl and piperazinyl modifications in pyrimidines (Parlow et al., 2009).
Antiproliferative Activity Against Cancer Cell Lines : The synthesis of novel 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and their evaluation against human cancer cell lines reveal the anticancer potential of such compounds. This research points to the broader implications of these chemical structures in oncology (Mallesha et al., 2012).
Material Science Applications
Fluorinated Polyamides : The synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties demonstrates the utility of such compounds in materials science, particularly due to their excellent thermal stability, mechanical properties, and low dielectric constants. These attributes make them suitable for various advanced applications, including electronics (Liu et al., 2013).
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-6-piperidin-1-ylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O2S/c20-16-4-6-17(7-5-16)28(26,27)25-12-10-24(11-13-25)19-14-18(21-15-22-19)23-8-2-1-3-9-23/h4-7,14-15H,1-3,8-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMYQIXKVWHRTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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